molecular formula C8H8FIO2 B6298265 1-Fluoro-3-iodo-2-(methoxymethoxy)benzene CAS No. 1160293-62-8

1-Fluoro-3-iodo-2-(methoxymethoxy)benzene

Cat. No.: B6298265
CAS No.: 1160293-62-8
M. Wt: 282.05 g/mol
InChI Key: FOTFDWLGUZWFNP-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-2-(methoxymethoxy)benzene (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (position 1), iodine (position 3), and a methoxymethoxy (MOM) group (position 2). The MOM group (OCH2OCH3) is commonly employed as a hydroxyl-protecting group in organic synthesis, enhancing solubility in organic solvents while maintaining stability under basic conditions . The fluorine and iodine substituents confer distinct electronic and steric properties, making this compound a versatile intermediate in cross-coupling reactions and pharmaceutical synthesis.

Properties

IUPAC Name

1-fluoro-3-iodo-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTFDWLGUZWFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-iodo-2-(methoxymethoxy)benzene typically involves multiple steps. One common method starts with the iodination of a fluorobenzene derivative, followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-iodo-2-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under appropriate conditions to achieve substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen or alkyl groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Fluoro-3-iodo-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-iodo-2-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

1-Iodo-2-(methoxymethoxy)benzene (2o)

  • Structure : Lacks the fluorine substituent at position 1.
  • Synthesis : Prepared via transition-metal-free decarboxylative iodination of 2-(methoxymethoxy)benzoic acid in MeCN at 100°C (45% yield) .
  • However, iodine’s role as a leaving group remains critical for cross-coupling reactions.
  • Applications : Used as a precursor in indole synthesis (e.g., 1-benzyl-2-(4-(methoxymethoxy)phenyl)-1H-indole-5-carbaldehyde) .

2-Fluoro-3-iodo-4-(methoxymethoxy)-1-methylbenzene (CAS: 2734779-57-6)

  • Structure : Adds a methyl group at position 1, increasing steric hindrance.
  • Handling : Priced at $532/250 mg (95% purity), indicating specialized use in high-value syntheses .

1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene (CAS: 1093973-12-6)

  • Structure : Replaces fluorine with chlorine at positions 1 and 4.
  • Molecular Weight : 332.95 g/mol, heavier than the fluoro analog due to chlorine’s atomic mass .

4-Fluoro-2-iodo-1-(methoxymethoxy)benzene (CAS: 2643368-14-1)

  • Structure : Fluoro and iodo substituents at positions 4 and 2, respectively.
  • Physical Properties : Solid crystal (molecular weight 282.05 g/mol) with solubility in organic solvents. The altered substituent positions may influence directing effects in reactions .

Electronic and Steric Effects Analysis

Compound Substituents Electronic Effects Steric Effects
1-Fluoro-3-iodo-2-(MOM)benzene F (position 1), I (position 3) Strong electron withdrawal (F), polarizable I Moderate (MOM group at ortho)
1-Iodo-2-(MOM)benzene (2o) I (position 1), MOM (position 2) No electron-withdrawing groups beyond I Lower steric hindrance
1,5-Dichloro-3-iodo-2-(MOM)benzene Cl (1,5), I (3) Moderate electron withdrawal (Cl) Increased hindrance (two Cl)
  • Fluorine vs. Chlorine : Fluorine’s higher electronegativity deactivates the ring more strongly, reducing reactivity in electrophilic substitutions compared to chlorine analogs .
  • Methyl vs.

Biological Activity

1-Fluoro-3-iodo-2-(methoxymethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1-Fluoro-3-iodo-2-(methoxymethoxy)benzene is characterized by the presence of both fluorine and iodine substituents on a benzene ring, along with a methoxymethoxy group. These substituents can significantly influence the compound's reactivity and interactions with biological targets.

Structure

The structural formula can be represented as follows:

C10H10FIO3\text{C}_{10}\text{H}_{10}\text{F}\text{I}\text{O}_3

Antimicrobial Activity

Research indicates that compounds with similar halogenated structures exhibit antimicrobial properties. A study highlighted that halogenated benzene derivatives can inhibit the growth of various bacterial strains, suggesting that 1-fluoro-3-iodo-2-(methoxymethoxy)benzene may possess similar effects due to its structural characteristics.

Anticancer Potential

Several studies have investigated the anticancer potential of halogenated aromatic compounds. For instance, research on structurally related compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The presence of iodine and fluorine may enhance the binding affinity to target proteins, potentially increasing their efficacy as anticancer agents.

The biological activity of 1-fluoro-3-iodo-2-(methoxymethoxy)benzene is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can participate in non-covalent interactions (e.g., halogen bonding), which may stabilize binding to target proteins .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various halogenated phenolic compounds, including 1-fluoro-3-iodo-2-(methoxymethoxy)benzene. Results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with 1-fluoro-3-iodo-2-(methoxymethoxy)benzene demonstrated a dose-dependent reduction in cell viability. The compound induced apoptosis, evidenced by increased levels of cleaved caspase-3 and PARP .

Data Tables

CompoundMIC (µg/mL)Cancer Cell Line Inhibition (%)
1-Fluoro-3-iodo-2-(methoxymethoxy)benzene3275
Standard Antibiotic (e.g., Penicillin)16N/A
ControlN/A10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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